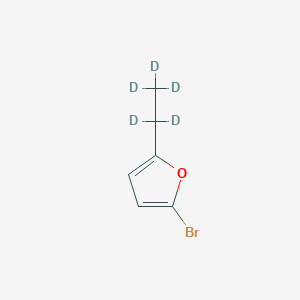

2-Bromo-5-(ethyl-d5)-furan

Description

2-Bromo-5-(ethyl-d5)-furan is a deuterated analog of brominated furan derivatives, where the ethyl group (-CH₂CH₃) is replaced with a pentadeuterated ethyl group (-CD₂CD₃). This isotopic substitution is commonly employed in pharmaceutical research to study metabolic stability and pharmacokinetics without significantly altering the compound’s inherent chemical reactivity . While direct studies on this specific deuterated compound are absent in the provided evidence, its structural analogs—particularly brominated nitrovinyl furans and related derivatives—have been extensively investigated for antimicrobial, antiparasitic, and anticancer activities .

Properties

CAS No. |

1185320-12-0 |

|---|---|

Molecular Formula |

C6H7BrO |

Molecular Weight |

180.05 g/mol |

IUPAC Name |

2-bromo-5-(1,1,2,2,2-pentadeuterioethyl)furan |

InChI |

InChI=1S/C6H7BrO/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3/i1D3,2D2 |

InChI Key |

GSLWQVPDVOQCSC-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=C(O1)Br |

Canonical SMILES |

CCC1=CC=C(O1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethyl-d5)-furan typically involves the bromination of 5-(ethyl-d5)-furan. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(ethyl-d5)-furan undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The bromine atom can be reduced to form 5-(ethyl-d5)-furan.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 2-amino-5-(ethyl-d5)-furan, 2-thio-5-(ethyl-d5)-furan, and 2-alkoxy-5-(ethyl-d5)-furan.

Oxidation Reactions: Products include 5-(ethyl-d5)-furan-2(5H)-one and other oxygenated derivatives.

Reduction Reactions: The major product is 5-(ethyl-d5)-furan.

Scientific Research Applications

2-Bromo-5-(ethyl-d5)-furan is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.

Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethyl-d5)-furan involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs and their substituents are compared below:

Substituent Effects on Reactivity :

- Bromine : Enhances electrophilicity and antimicrobial potency. Furvina’s dual bromine atoms increase electron density at the nitrovinyl group, facilitating thiol adduct formation with glutathione (GSH) and subsequent oxidative stress in pathogens .

Antimicrobial and Antiparasitic Activity:

- Furvina (G1) : Exhibits MIC ≤4 μg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. In vivo, it reduces lesion growth in cutaneous leishmaniasis (CL) by 70–80%, outperforming amphotericin B .

- UC245 : Shows lower efficacy in chronic CL models, attributed to the methyl group’s reduced polarity compared to bromine .

Mechanism of Action:

Furvina targets the 30S ribosomal P-site, inhibiting translation initiation with start codon bias . Deuterated analogs like this compound may retain this mechanism but with altered pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.